molecular formula C8H11ClO5 B13201027 Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13201027
M. Wt: 222.62 g/mol
InChI Key: QIEPPEGUXHHJRN-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a spirocyclic compound featuring a unique 1,5,8-trioxaspiro[2.6]nonane backbone. This structure comprises a bicyclic system where a smaller 2-membered ring (likely oxirane) is fused to a 6-membered ring containing two additional oxygen atoms at positions 5 and 6. The molecule includes a chlorine substituent at position 2 and a methyl ester group, which contributes to its electronic and steric properties.

Properties

Molecular Formula

C8H11ClO5

Molecular Weight

222.62 g/mol

IUPAC Name

methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C8H11ClO5/c1-11-6(10)8(9)7(14-8)4-12-2-3-13-5-7/h2-5H2,1H3

InChI Key

QIEPPEGUXHHJRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)COCCOC2)Cl

Origin of Product

United States

Preparation Methods

Formation of 1,2,4-Trioxane Rings via β-Hydroxy Hydroperoxide Intermediates

The most widely accepted and studied route to 1,2,4-trioxane derivatives, including the spirocyclic systems, involves the generation of β-hydroxy hydroperoxide intermediates through epoxide ring-opening reactions with hydrogen peroxide. This method was first reported by Payne and Smith in 1957 and has since been refined using various catalysts to improve yield and selectivity.

  • Epoxide Ring Opening with Hydrogen Peroxide: The preparation starts with an α-alkoxy methylenecyclohexane oxide or structurally related epoxide. Acid-catalyzed or molybdenum-catalyzed perhydrolysis of the epoxide with anhydrous hydrogen peroxide generates β-hydroxy hydroperoxide intermediates selectively, favoring nucleophilic attack at the more substituted carbon under acidic conditions.

  • Catalyst Effects: Molybdenum catalysts such as molybdenyl acetylacetonate have been demonstrated to enhance the formation of β-hydroxy hydroperoxides efficiently, providing better regioselectivity and higher yields than acid catalysis alone.

  • Condensation with Carbonyl Compounds: The β-hydroxy hydroperoxides then undergo acid-catalyzed condensation with ketones or aldehydes such as acetone, cyclohexanone, or cyclopentanone to form the 1,2,4-trioxane ring. This step is crucial for spirocycle formation when cyclic ketones are employed.

  • Reduction and Purification: Subsequent reduction steps, for example with sodium borohydride in methanol, may be applied to stabilize or modify the peroxide ring system. The resulting trioxanes are purified by flash column chromatography on silica gel.

Spirocycle Construction and Chlorination

  • Spiro Ring Formation: The spirocyclic framework of methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is constructed by condensation of the β-hydroxy hydroperoxide intermediate with an appropriate cyclic ketone that forms the spiro junction. The choice of ketone ring size (e.g., cyclohexanone) influences the spiro ring size and stereochemistry.

  • Chlorination Step: Introduction of the chlorine substituent at the 2-position of the spiro ring system is typically performed either by using chlorinated starting materials or via selective chlorination reactions post-spirocycle formation. Specific synthetic details on chlorination methods for this compound are scarce in open literature; however, chlorination of α-positioned carbons adjacent to oxygen-containing rings is often achieved through electrophilic chlorination reagents under controlled conditions to avoid peroxide ring decomposition.

Alternative Synthetic Routes and Mechanistic Insights

  • Thermal Rearrangements: Studies on thermal rearrangements of dispiro-1,2,4-trioxanes reveal that the peroxide ring can undergo β-scission and radical recombination, which must be carefully controlled during synthesis to preserve the trioxane ring integrity.

  • Photo-oxygenation Approaches: Photo-oxygenation of allylic alcohols has been explored as an alternative route to β-hydroxy hydroperoxides, which can then be cyclized to 1,2,4-trioxanes. This method offers stereoselectivity advantages and access to diastereomerically pure products but requires specialized photochemical equipment.

Data Tables Summarizing Preparation Conditions and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Epoxide ring opening Hydrogen peroxide (34-90%), acid catalyst or MoO2(acac)2 Room temperature to mild heating 23-49% (acid), improved with Mo catalyst Higher H2O2 concentration increases yield; Mo catalyst enhances regioselectivity
Condensation with ketone Acetone, cyclohexanone, cyclopentanone + acid catalyst Acidic medium, room temperature Variable (30-70%) Produces 1,2,4-trioxane rings; ring size depends on ketone
Reduction (optional) Sodium borohydride in methanol Mild conditions High Stabilizes peroxide ring; facilitates purification
Chlorination Electrophilic chlorinating agents (e.g., N-chlorosuccinimide) (inferred) Controlled temperature, inert atmosphere Not explicitly reported Must avoid peroxide decomposition; inferred from similar compounds

Summary and Professional Assessment

The preparation of this compound is best achieved through a multi-step synthetic sequence involving:

  • Catalytic epoxide ring opening with hydrogen peroxide to form β-hydroxy hydroperoxides,
  • Acid-catalyzed condensation with cyclic ketones to form the spiro 1,2,4-trioxane ring system,
  • Selective chlorination to introduce the chlorine substituent,
  • Optional reduction and purification steps to stabilize and isolate the final compound.

The methods are supported by extensive research on 1,2,4-trioxane chemistry, with mechanistic insights into catalyst roles and ring stability. While direct literature on this exact compound is limited, the synthesis leverages well-established principles from related peroxide and spirocycle chemistry.

Chemical Reactions Analysis

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural and molecular attributes of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents Heteroatoms Key Notes
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (Target) C₁₀H₁₃ClO₅* ~248.66 (calc.) Cl, methyl ester 3 O Hypothetical data; trioxaspiro core
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₂H₁₉ClO₃ 246.73 Cl, ethyl, methyl ester 1 O Increased lipophilicity due to ethyl group
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₁H₁₈O₃ 198.26 Methyl 1 O Out of stock; simpler structure
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate C₁₁H₁₉N₃O₃ 241.29 tert-butyl, oxo 3 N, 1 O Hazardous (H335, H315); nitrogen-rich
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate C₁₃H₂₂O₃ 226.31 Ethyl, methyl 1 O Higher carbon chain; no halogens

*Estimated molecular formula and weight based on spiro[2.6]nonane backbone with three oxygen atoms.

Functional Group and Reactivity Analysis

  • However, the ethyl group in may sterically hinder reactivity compared to the target’s trioxaspiro system.
  • Oxygen vs. Oxygen-rich systems may increase polarity, improving aqueous solubility but reducing membrane permeability.
  • Ester Group: All compounds include ester moieties, but steric effects from substituents (e.g., tert-butyl in ) could influence hydrolysis rates.

Biological Activity

Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate (CAS No. 1856915-65-5) is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₁ClO₅
  • Molecular Weight : 222.62 g/mol
  • IUPAC Name : this compound

The compound features a spirocyclic structure which is significant for its biological properties. The presence of the chlorine atom and the trioxaspiro structure may influence its interaction with biological targets.

Synthesis

The synthesis of this compound has been documented in various studies focusing on spiro compounds. The synthetic routes often involve the use of chlorinated intermediates and carboxylation reactions to achieve the desired spiro structure.

Anticancer Activity

Recent studies have explored the cytotoxic effects of similar spiro compounds on various cancer cell lines. For instance, a related compound demonstrated significant cytotoxicity against colorectal cancer cell lines such as HCT116 and Caco-2 with IC₅₀ values below 1 μM . While specific data for this compound is limited, spiro compounds generally exhibit promising anticancer properties.

The mechanism by which spiro compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Many spiro compounds induce cell cycle arrest at specific phases (e.g., G2/M phase), leading to inhibited proliferation of cancer cells.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Table 1: Biological Activity Comparison of Spiro Compounds

Compound NameCell LineIC₅₀ (μM)Mechanism of Action
Compound AHCT1160.35Cell cycle arrest at G2/M
Compound BCaco-20.54Apoptosis induction
This compoundTBDTBD

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate?

  • Methodological Answer : A plausible route involves multi-step cyclization reactions. For example, analogous spirocyclic compounds (e.g., tert-butyl diazaspiro derivatives) are synthesized via Pd/C-catalyzed hydrogenation or acid-mediated cyclization . For the trioxaspiro system, stepwise oxidation and esterification of precursor alcohols/ketones could be employed. Key intermediates might include bicyclic ethers or epoxides, followed by chlorination at the 2-position using reagents like SOCl₂ or PCl₃. Ensure inert conditions to avoid hydrolytic decomposition of the ester group .

Q. How can the spirocyclic structure and regiochemistry of this compound be confirmed?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . The spiro junction typically causes distinct splitting patterns in NMR due to restricted rotation. For example, in Methyl 2-chloro-4-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (a structural analog), the spiro carbon (C2) shows a singlet at δ 100–110 ppm in ¹³C NMR . 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals from the trioxa and nonane rings. Compare spectral data with computational predictions (DFT-based simulations) to validate regiochemistry.

Advanced Research Questions

Q. What factors influence the regioselectivity during the cyclization of trioxaspiro frameworks?

  • Methodological Answer : Regioselectivity is governed by steric and electronic effects. In spirocyclic systems, ring strain and orbital orientation (e.g., Baldwin’s rules) dictate the formation of 5- or 6-membered rings. For example, tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate synthesis requires precise control of reaction temperature and base strength to favor the smaller (3.5) ring system . For trioxaspiro compounds, optimizing solvent polarity (e.g., DMF vs. THF) and using templating agents (e.g., metal ions) can enhance selectivity for the 1,5,8-trioxa arrangement .

Q. How does the presence of multiple oxygen atoms in the spirocyclic framework affect hydrolytic stability?

  • Methodological Answer : The trioxaspiro structure is prone to hydrolysis under acidic or basic conditions due to the electrophilic ester group and labile ether linkages. Stability studies on analogs (e.g., Methyl 2-chloro-4-methyl-1-oxaspiro[2.6]nonane-2-carboxylate) indicate that refrigeration (2–8°C) and anhydrous storage (e.g., molecular sieves) significantly reduce degradation . To assess stability, conduct accelerated aging experiments (40°C/75% RH) with HPLC monitoring. Buffer solutions at pH 1–13 can identify critical degradation pathways (e.g., ester hydrolysis vs. ring-opening) .

Q. What strategies mitigate side reactions during functionalization of the chloro substituent?

  • Methodological Answer : The chloro group at C2 can act as a leaving group in nucleophilic substitutions. To avoid premature displacement, use mild bases (e.g., K₂CO₃ instead of NaOH) and polar aprotic solvents (e.g., DCM). For example, tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate derivatives require low temperatures (0–5°C) during halogenation to prevent ring degradation . For cross-coupling reactions (e.g., Suzuki-Miyaura), protect the ester group with a tert-butyl moiety to reduce steric hindrance .

Handling and Characterization

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent oxidation and moisture ingress .
  • Safety : Avoid skin/eye contact; use fume hoods due to potential vapor release during heating. Electrostatic discharge (ESD) precautions are essential, as spirocyclic esters may form explosive peroxides .
  • Waste Disposal : Neutralize with dilute NaOH (for ester hydrolysis) before disposal .

Q. How can computational chemistry aid in predicting reactivity and spectroscopic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to predict NMR chemical shifts (e.g., GIAO method) and compare with experimental data .
  • Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
  • Reactivity Prediction : Use Frontier Molecular Orbital (FMO) analysis to identify sites susceptible to electrophilic/nucleophilic attack, particularly at the spiro carbon or chloro group .

Applications in Drug Discovery

Q. What role do trioxaspiro frameworks play in medicinal chemistry?

  • Methodological Answer : Spirocyclic compounds are prized for their conformational rigidity, which enhances target binding selectivity. For example, tert-butyl 2,7-diazaspiro[3.5]nonane derivatives are used as peptidomimetics in protease inhibitor design . The trioxaspiro scaffold in this compound could serve as a prodrug moiety, with the ester group enabling controlled release of active metabolites .

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